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Compound of Interest

Compound Name: C.l. Disperse Red 86

Cat. No.: B077459

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 86 is a synthetic anthraquinone dye used in the textile industry for dyeing
polyester fibers. Due to its potential for environmental release and the possible formation of
harmful metabolites, sensitive and specific analytical methods are required for its detection and
characterization. This application note provides a comprehensive overview of the mass
spectrometry-based analysis of Disperse Red 86 and its putative metabolites. The protocols
detailed below are intended to guide researchers in developing robust analytical workflows for
monitoring this compound and its degradation products in various matrices.

Chemical Properties of Disperse Red 86

Property Value
N-(4-amino-3-methoxy-9,10-dioxoanthracen-1-

IUPAC Name .
yI)-4-methylbenzenesulfonamide[1]

Molecular Formula C22H18N2059[1]

Molecular Weight 422.45 g/mol [1]

CAS Number 81-68-5

Appearance Peach-pink powder
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Experimental Protocols
Sample Preparation: Extraction of Disperse Red 86 from
Textiles

This protocol is adapted from established methods for the extraction of disperse dyes from
textile materials.

Materials:

Textile sample

Methanol (MeOH), HPLC grade

Ultrasonic bath

Centrifuge

0.22 um PTFE syringe filters

Procedure:

o Cut the textile sample into small pieces (approximately 1-2 mm).

e Weigh 1 gram of the shredded textile sample into a 50 mL conical tube.
e Add 20 mL of methanol to the tube.

e Place the tube in an ultrasonic bath and sonicate at 50 °C for 30 minutes to facilitate the
extraction of the dye.[2]

 After sonication, centrifuge the sample at 10,000 rpm for 10 minutes to pellet the textile
fibers.[2]

o Carefully decant the supernatant and filter it through a 0.22 um PTFE syringe filter into a
clean vial.[2]
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e The filtered extract is now ready for LC-MS analysis. For quantitative analysis, the extract
may be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a
suitable solvent, such as 95:5 water/methanol.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS)
Analysis

The following parameters provide a starting point for the chromatographic separation and mass
spectrometric detection of Disperse Red 86 and its metabolites. Optimization may be required
based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

Parameter Recommended Condition

C18 reverse-phase column (e.g., 100 x 2.1 mm,

Column
1.7 um)[2]

Mobile Phase A Water with 0.1% formic acid[2]

Mobile Phase B Acetonitrile (MeCN) with 0.1% formic acid
Start with a suitable percentage of B, ramp up to
a high percentage of B to elute the analyte,

) hold, and then return to initial conditions for re-

Gradient o ) ) ) )
equilibration. A typical gradient might be: 0 min,
40% B; 7 min, 60% B; 17 min, 98% B; 24 min,
98% B.[3]

Flow Rate 0.3 mL/min[2]

Injection Volume 5-10 uL

Column Temperature 40 °C

Mass Spectrometry (MS) Parameters:
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Parameter Recommended Condition

o Electrospray lonization (ESI), Positive and
lonization Mode _
Negative modes

Full Scan (for initial screening) and Tandem MS

Scan Type . .
(MS/MS) for fragmentation analysis

Capillary Voltage 3.5-4.5kV

Source Temperature 120 - 150 °C

Desolvation Gas Nitrogen

Desolvation Temp. 350 - 500 °C

Collision Gas Argon

o Ramped (e.g., 10-40 eV) to obtain informative
Collision Energy fragment spectra

Data Presentation: Quantitative Data

ble 1: E . for Di | a6

Molecular Exact Mass

Compound [M+H]+ (m/2) [M-H]- (m/z)
Formula [M]

Disperse Red 86 C22H18N205S 422.0936 423.0999 421.0873

Table 2: Predicted MS/MS Fragmentation of Disperse
Red 86

Based on the fragmentation patterns of similar sulfonated anthraquinone and arylsulfonamide
compounds, the following fragments are predicted for Disperse Red 86. A common
fragmentation pathway for arylsulfonamides involves the neutral loss of sulfur dioxide (SO2),
which corresponds to a mass difference of 64 Da.
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Proposed Proposed Structure
Precursor lon (m/z) Neutral Loss
Fragment lon (m/z) of Fragment
423.10 (IM+H]+) 359.12 S0O2 (64.96 Da) [M+H - SO2]+
C7H7S02 (p- [Anthraquinone
423.10 (IM+H]+) 268.09 _
toluenesulfonyl) amine]+
C15H10N203 [
423.10 ([M+H]+) 155.05 (Amino-methoxy- P

] toluenesulfonamide]+
anthraquinone)

421.09 ([M-H]-) 357.11 SO2 (64.96 Da) [M-H - SO2J-

Table 3: Putative Metabolites of Disperse Red 86 and
their Expected Mass-to-Charge Ratios

The biodegradation of anthraquinone dyes often involves the cleavage of the anthraquinone
ring system, potentially leading to smaller aromatic molecules such as phthalic acid.

Putative Molecular Exact Mass
] [M+H]+ (m/z) [M-H]- (m/2)
Metabolite Formula [M]
1-amino-2-
methoxy- C15H11NO3 253.0739 254.0812 252.0666

anthraquinone

p_

Toluenesulfonam C7HIONO2S 171.0354 172.0427 170.0281
ide

Phthalic acid C8H604 166.0266 167.0339 165.0193
Benzoic acid C7H602 122.0368 123.0441 121.0295

Mandatory Visualizations
Experimental Workflow
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Caption: Workflow for the analysis of Disperse Red 86 from textile samples.

Proposed Metabolic Pathway of Disperse Red 86

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b077459?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077459?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Disperse Red 86
(C22H18N205S)

m/z [M+H]+ = 423.10

Cleavage of
Sulfonamide Bond

Cleavage of
ulfonamide Bond

Phase I: Hydrolysis/Reduction

1-amino-2-methoxy-anthraquinone p-Toluenesulfonamide
(C15H11NO3) (C7THIONO2S)
m/z [M+H]+ = 254.08 m/z [M+H]+ = 172.04
Oxidative
Cleavage

Phase II: Rivng Cleavage

Phthalic Acid
(C8H604)
m/z [M-H]- = 165.02

Further Degradation Products
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Caption: Proposed metabolic pathway for the biodegradation of Disperse Red 86.

Predicted MS/MS Fragmentation of Disperse Red 86
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Caption: Predicted fragmentation of Disperse Red 86 in positive ion mode.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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